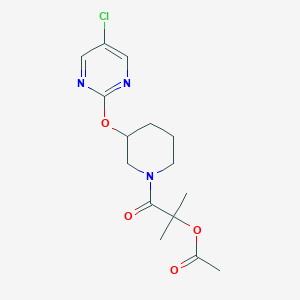
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate is a useful research compound. Its molecular formula is C15H20ClN3O4 and its molecular weight is 341.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate is a synthetic compound notable for its diverse biological activities. This compound integrates a chloropyrimidine moiety and a piperidine ring, which are often associated with various pharmacological effects. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C_{13}H_{16}ClN_{3}O_{3}
- Molecular Weight : 299.73 g/mol
- CAS Number : 2034330-60-2
The unique arrangement of functional groups in this compound contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The chloropyrimidine component is known to bind to nucleotide-binding sites, while the piperidine ring enhances affinity and specificity. The acetate group may also play a role in modulating the compound's bioavailability and stability.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperidine moieties have shown effectiveness against various bacterial strains, including Salmonella typhi and Staphylococcus aureus. The reported Minimum Inhibitory Concentration (MIC) values for related compounds suggest potential efficacy in treating bacterial infections .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies indicate that certain derivatives exhibit strong inhibitory activity against AChE, which is crucial for conditions like Alzheimer's disease. The IC50 values for these inhibitors range significantly, highlighting their potential therapeutic relevance .
| Compound | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| Compound A | AChE | 0.63 ± 0.001 |
| Compound B | Urease | 2.14 ± 0.003 |
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. Research involving cell lines has indicated that it can induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and death . Further investigations are required to elucidate the specific mechanisms involved.
Case Studies
- Study on Antimicrobial Activity : A series of synthesized compounds based on the piperidine framework were tested against multiple bacterial strains. The results indicated that compounds with the chloropyrimidine moiety exhibited enhanced antibacterial activity compared to those without it, suggesting a synergistic effect .
- Enzyme Inhibition Assays : In a comparative study, several derivatives were evaluated for their AChE inhibitory potential. The findings revealed that modifications in the piperidine structure significantly influenced enzyme binding affinity and selectivity, emphasizing the importance of structural optimization in drug design .
Properties
IUPAC Name |
[1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methyl-1-oxopropan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O4/c1-10(20)23-15(2,3)13(21)19-6-4-5-12(9-19)22-14-17-7-11(16)8-18-14/h7-8,12H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRDMLBMQSMYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














